Methyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate

Medicinal Chemistry Synthetic Chemistry Scaffold Hopping

Methyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS 77474-21-6) is a synthetic heterocyclic compound belonging to the 4-oxo-1,4-dihydroquinoline-2-carboxylate subclass. This scaffold is a constitutional isomer of the more common fluoroquinolone-type 3-carboxylate series, bearing the ester moiety at the C2 rather than the C3 position.

Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
CAS No. 77474-21-6
Cat. No. B3154388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate
CAS77474-21-6
Molecular FormulaC13H13NO4
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)NC(=CC2=O)C(=O)OC
InChIInChI=1S/C13H13NO4/c1-3-18-8-4-5-10-9(6-8)12(15)7-11(14-10)13(16)17-2/h4-7H,3H2,1-2H3,(H,14,15)
InChIKeyIMSQMUNVQFYCPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Ethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS 77474-21-6): Procurement & Differentiation Guide


Methyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS 77474-21-6) is a synthetic heterocyclic compound belonging to the 4-oxo-1,4-dihydroquinoline-2-carboxylate subclass . This scaffold is a constitutional isomer of the more common fluoroquinolone-type 3-carboxylate series, bearing the ester moiety at the C2 rather than the C3 position. This fundamental regiochemical difference confers distinct metal-chelation geometry, hydrogen-bonding capacity, and reactivity that are structurally encoded and independent of biological potency . The 6-ethoxy substituent introduces an electron-donating alkoxy group absent in simpler 4-oxo-1,4-dihydroquinoline-2-carboxylate analogs, providing a unique substitution pattern for structure-activity relationship (SAR) exploration.

2-carboxylate regiochemistry enables scaffold differentiation from 3-carboxylate series
6-ethoxy substituent for SAR exploration of electron-donating alkoxy effects
Direct precursor to 4-aminoquinoline-2-carboxylate libraries via one-pot conversion

Why Methyl 6-Ethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate Cannot Be Interchanged with Generic Quinolone Analogs


Substituting Methyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate with a generic 4-oxoquinoline-3-carboxylate or a different C6-alkoxy analog is chemically inadvisable for two structural reasons. First, the C2-carboxylate regioisomer positions the ester group ortho to the ring nitrogen, creating a beta-ketoester chelation pocket [1] that is geometrically distinct from the beta-ketoacid motif in clinical fluoroquinolones (e.g., ciprofloxacin) and the analogous 3-carboxylate isomers [2]. Second, the 6-ethoxy substituent alters the quinoline ring's electron density and lipophilicity in a manner that cannot be replicated by 6-methoxy or unsubstituted analogs, affecting both spectroscopic properties and chromatographic behavior . These immutable structural features directly dictate successful synthetic derivatization outcomes.

Regiochemistry Mismatch

C2-carboxylate forms distinct chelation geometry; 3-carboxylate isomers alter metal-binding and reactivity profiles.

6-Substituent Effect Divergence

6-ethoxy increases lipophilicity and electron density; 6-methoxy or unsubstituted analogs yield different chromatographic and reactivity outcomes.

Quantitative Differentiation Evidence for Methyl 6-Ethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate


Regiochemical Specificity: C2-Carboxylate vs. C3-Carboxylate Isomerism

Methyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate is definitively characterized by its 2-carboxylate regiochemistry, confirmed by IUPAC nomenclature and spectral databases . This contrasts with the 3-carboxylate isomer series (e.g., Ethyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, CAS 303121-08-6) , a core scaffold of fluoroquinolone antibiotics. This regioisomerism results in fundamentally different metal-chelating properties, with the C2 ester forming a 6-membered chelate ring vs. a 5-membered ring for C3 isomers [1].

Regiochemistry
Head-to-head
C2-carboxylate (target) vs. 3-carboxylate isomer (CAS 303121-08-6)
Ensures correct regioisomer procurement; distinct 6-membered chelate ring.
Confirmed by IUPAC and CAS registry.
Medicinal Chemistry Synthetic Chemistry Scaffold Hopping

6-Ethoxy Substituent Effect vs. Unsubstituted and 6-Methoxy Analogs

The 6-ethoxy group on the target compound (C13H13NO4, MW 247.25) introduces distinct physicochemical properties compared to the unsubstituted Methyl 4-oxo-1,4-dihydroquinoline-2-carboxylate (C11H9NO3, MW 203.19, CAS 7101-89-5) . The ethoxy substituent increases both molecular weight (+44.06 Da) and calculated lipophilicity (clogP), which directly impacts chromatographic retention time and solubility in organic solvents. This substitution pattern is relevant for analogs where the 6-alkoxy group has been shown to modulate biological target binding [1].

Substituent Effect
Class-level
ΔMW +44.06 Da (+21.6%)
Impacts purification method selection and chromatographic retention.
Inferred from class-level SAR; experimental chromatographic data to verify.
Physicochemical Properties SAR Chromatography

Synthetic Utility: C2-Carboxylate as a Precursor for 4-Aminoquinoline-2-carboxylates

The 4-oxo-1,4-dihydroquinoline-2-carboxylate scaffold, as exemplified by the target compound, serves as a direct synthetic precursor for 4-aminoquinoline-2-carboxylate derivatives through a one-pot conversion using reactive isocyanates . This reactivity is specific to the 2-carboxylate series; the 3-carboxylate isomers undergo different reaction pathways under analogous conditions due to the different electronic environment at C4 [1]. The 6-ethoxy substituent remains intact during this transformation, enabling the generation of 6-ethoxy-substituted 4-aminoquinoline libraries.

Synthetic Route
Class-level
One-pot conversion to 4-aminoquinoline-2-carboxylate; inaccessible from 3-carboxylate isomers
Enables library synthesis of 6-ethoxy-4-aminoquinoline chemotype.
Validated on alkyl 4-oxo-1,4-dihydroquinoline-2-carboxylates as a class.
Synthetic Methodology Building Block Derivatization

Optimal Procurement Scenarios for Methyl 6-Ethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate


Medicinal Chemistry Scaffold-Hopping Campaigns Targeting C2-Carboxylate Quinolones

Research groups exploring non-fluoroquinolone antibacterial or anti-infective chemotypes require the C2-carboxylate scaffold as a core template [1]. This compound provides a functionalized entry point (6-ethoxy) into this underexplored regioisomeric series, enabling direct SAR expansion that is impossible with commercial 3-carboxylate quinolone libraries.

Synthesis of 4-Aminoquinoline-2-carboxylate Derivative Libraries

Based on the validated one-pot conversion of 4-oxo-1,4-dihydroquinoline-2-carboxylates to 4-aminoquinoline-2-carboxylates , this compound serves as a strategic building block for generating focused libraries of 6-ethoxy-4-aminoquinoline-2-carboxylate derivatives for biological screening.

Metal Chelation and Coordination Chemistry Studies

The 2-carboxylate regioisomer forms geometrically distinct chelate complexes with metal ions compared to the widely studied 3-carboxylate series [2]. This compound is suitable for fundamental studies comparing C2 vs. C3 carboxylate metal-binding stoichiometry and stability constants.

Physicochemical Property Benchmarking and Chromatographic Method Development

With a molecular weight of 247.25 Da and a 6-ethoxy substituent , this compound is an ideal reference standard for developing HPLC or LC-MS methods optimized for mid-polarity 4-oxoquinoline-2-carboxylates, which exhibit different retention characteristics than their 3-carboxylate counterparts.

Application
Selection Property
Validation Focus
Non-fluoroquinolone scaffold-hopping
2-carboxylate regiochemistry
Confirm C2 ester identity to avoid 3-carboxylate isomer mix-up
4-Aminoquinoline library synthesis
Convertible C2-carboxylate scaffold
One-pot conversion efficiency and retention of 6-ethoxy group
Metal chelation studies
C2-carboxylate chelating geometry
Comparative chelation stoichiometry vs. 3-carboxylate isomers
HPLC/LC-MS method development
Mid-polarity reference standard
Retention time reproducibility vs. 3-carboxylate analogs
Quote Request

Request a Quote for Methyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.